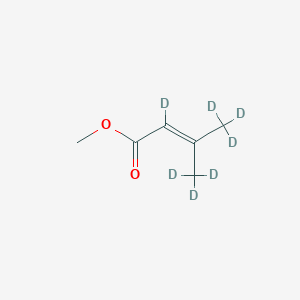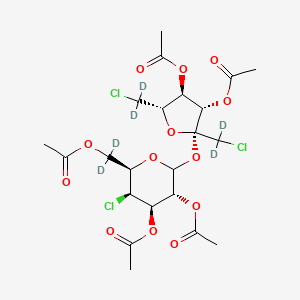
Cyanoacetylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanoacetylindole is a nitrogen-heterocyclic compound derived from indole, a significant nitrogen-based heterocycle. Indole-based compounds have garnered attention due to their biological and pharmaceutical activities. This compound is easily obtained from the reaction of indoles and cyanoacetic acid . It serves as a versatile starting material for constructing various molecules containing indole moieties in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyanoacetylindole can be synthesized through the reaction of indoles with cyanoacetic acid . One-pot reactions involving this compound, aromatic aldehydes, and other reagents in the presence of catalysts like melamine hexakis(methylene)hexakis(phosphonic acid) have been reported . For instance, the preparation of (3′-indolyl)pyrazolo[3,4-b]pyridines involves a one-pot reaction between this compound, 3-methyl-1-phenyl-1 H-pyrazol-5-amine, and an aromatic aldehyde .
Industrial Production Methods: Industrial production methods for this compound typically involve the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Solvent-free reactions and stirring without solvent at elevated temperatures are common approaches .
Analyse Chemischer Reaktionen
Types of Reactions: Cyanoacetylindole undergoes various chemical reactions, including oxidation, reduction, and substitution . It is commonly used in multi-component reactions to synthesize heterocyclic compounds such as pyranes, pyridines, dihydropyridines, pyrimidines, and more .
Common Reagents and Conditions: Reagents like stannous chloride in DMF, ammonium acetate, and aromatic aldehydes are frequently used in reactions involving this compound . Reaction conditions often include elevated temperatures and the presence of catalysts .
Major Products: Major products formed from reactions involving this compound include functionalized indole-3-yl pyridines, pyrazolopyridines, pyrazolopyrimidines, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Cyanoacetylindole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of cyanoacetylindole involves its interaction with molecular targets and pathways in biological systems. For example, it can act as a fluorescent probe when reacted with specific aldehydes in the presence of catalysts . The compound’s effects are mediated through its ability to form various heterocyclic structures that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- Cyanoacetamide derivatives
- N-cyanoacetamides
- Spiro indole derivatives
Comparison: Cyanoacetylindole is unique due to its versatile reactivity and ability to form a wide range of heterocyclic compounds . Compared to similar compounds, it offers distinct advantages in multi-component reactions and the synthesis of biologically active molecules .
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
3-(1H-indol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,13H,5H2 |
InChI-Schlüssel |
LQEUUJZMVCLJKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


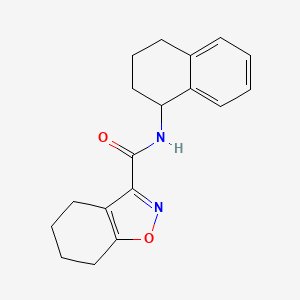
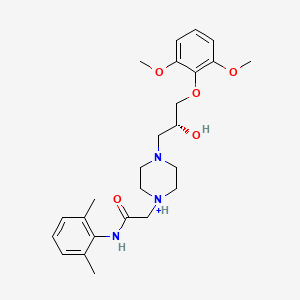
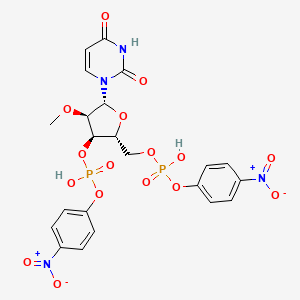
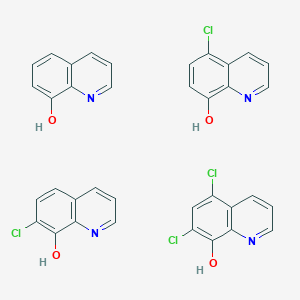
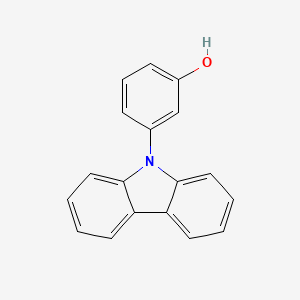
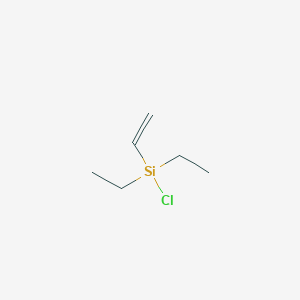
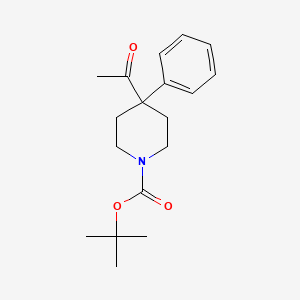
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
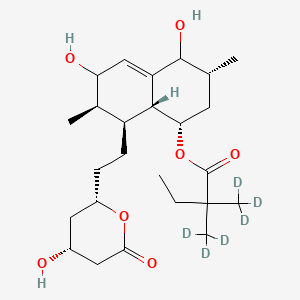
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)

